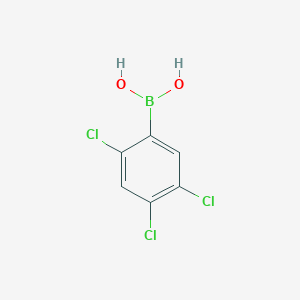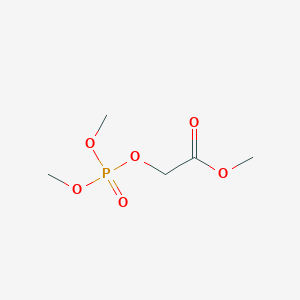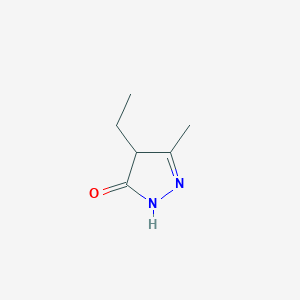
2,4,5-Trichlorophenylboronic acid
Vue d'ensemble
Description
2,4,5-Trichlorophenylboronic acid is a chemical compound with the CAS Number: 220210-55-9 and a molecular weight of 225.27 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorophenylboronic acid is represented by the linear formula C6H4BCl3O2 . The InChI code for this compound is 1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
2,4,5-Trichlorophenylboronic acid is a solid substance under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Adsorption in Environmental Applications
2,4,5-Trichlorophenylboronic acid demonstrates significant adsorption properties, especially in environmental applications. For instance, its adsorption behavior on the surface of poly-o-toluidine Zr(IV)phosphate was studied, revealing its effectiveness in adsorbing 2,4,5-trichlorophenoxy acetic acid from aqueous solutions. This makes it useful in the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Biodegradation Studies
The compound has also been a subject of biodegradation studies. For example, research on Cellulosimicrobium sp. strain NPZ-121 has shown its capacity to degrade 2,4,5-trichlorophenoxyacetic acid, highlighting the potential use of certain bacteria in converting this substrate, which is significant for environmental remediation (Korobov et al., 2018).
Analytical Methods for Environmental Safety
The safety of 2,4,5-trichlorophenylboronic acid in the environment, particularly concerning its impact on birds, has been evaluated. These studies are crucial for understanding the ecological implications of its use and ensuring the safety of wildlife in areas treated for vegetation control (Kenaga, 1975).
Electrochemical Degradation
Electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation has been explored. This study provides insights into effective methods for the degradation of this acid in water, contributing to environmental clean-up efforts (Boye, Dieng, & Brillas, 2003).
Impact on Apoptosis in Cellular Studies
In cellular studies, the influence of 2,4,5-trichlorophenoxyacetic acid at low concentrations on apoptosis in PC 12 cells was investigated. Such research is vital in understanding the cellular and molecular mechanisms influenced by this compound (Yamanoshita et al., 2001).
Genotoxic Effects
The genotoxic effects of 2,4,5-T, which is closely related to 2,4,5-trichlorophenylboronic acid, have been examined extensively. These studies are crucial in evaluating the potential risks and impacts of these chemicals on genetic material (Grant, 1979)
Safety And Hazards
Propriétés
IUPAC Name |
(2,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYMKDSHNWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400594 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenylboronic acid | |
CAS RN |
220210-55-9 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,5-trichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)




![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)